molecular formula C14H15ClN2 B11864678 2-Chloro-4-(piperidin-1-yl)quinoline

2-Chloro-4-(piperidin-1-yl)quinoline

Cat. No.: B11864678
M. Wt: 246.73 g/mol
InChI Key: DBJNBUJNMFRMPR-UHFFFAOYSA-N
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Description

2-Chloro-4-(piperidin-1-yl)quinoline is a heterocyclic compound that features a quinoline core substituted with a chlorine atom at the 2-position and a piperidine ring at the 4-position. This compound is of significant interest in medicinal chemistry due to its potential pharmacological properties and its role as a building block in the synthesis of various bioactive molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-4-(piperidin-1-yl)quinoline typically involves the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but often employs continuous flow reactors and optimized reaction conditions to enhance yield and purity. The use of microwave irradiation and solvent-free conditions are also explored to make the process more efficient and environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-4-(piperidin-1-yl)quinoline undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Oxidation: Reagents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Major Products

    Substituted Quinoline Derivatives: Depending on the nucleophile used, various substituted quinoline derivatives can be obtained.

    Quinoline N-oxides: Formed through oxidation reactions.

    Tetrahydroquinolines: Formed through reduction reactions.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Chloro-4-(piperidin-1-yl)quinoline is unique due to the presence of both the chlorine atom and the piperidine ring, which confer distinct chemical reactivity and biological activity. This dual functionality allows for a wide range of modifications and applications in various fields of research .

Properties

Molecular Formula

C14H15ClN2

Molecular Weight

246.73 g/mol

IUPAC Name

2-chloro-4-piperidin-1-ylquinoline

InChI

InChI=1S/C14H15ClN2/c15-14-10-13(17-8-4-1-5-9-17)11-6-2-3-7-12(11)16-14/h2-3,6-7,10H,1,4-5,8-9H2

InChI Key

DBJNBUJNMFRMPR-UHFFFAOYSA-N

Canonical SMILES

C1CCN(CC1)C2=CC(=NC3=CC=CC=C32)Cl

Origin of Product

United States

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